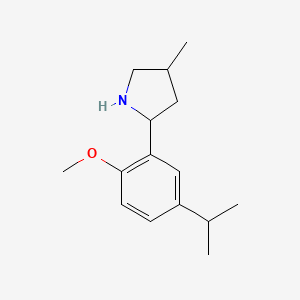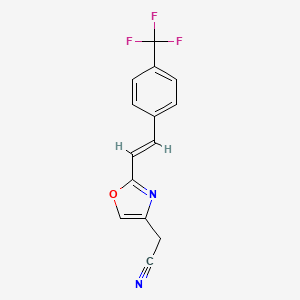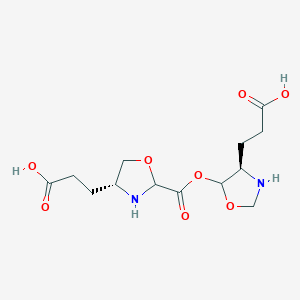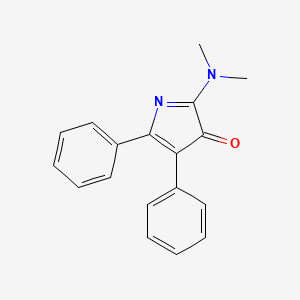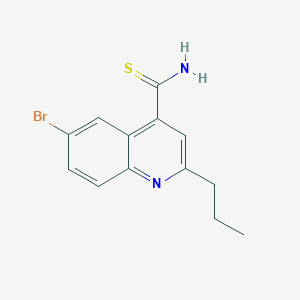
6-Bromo-2-propylquinoline-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-propylquinoline-4-carbothioamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-propylquinoline-4-carbothioamide can be achieved through several methods. One common approach involves the reaction of 6-bromoquinoline with propylamine and carbon disulfide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
6-Bromo-2-propylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of 2-propylquinoline-4-carbothioamide.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-propylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-propylquinoline-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies. The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-propylquinoline-4-carbothioamide can be compared with other quinoline derivatives such as:
2-Propylquinoline-4-carbothioamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-2-propylquinoline-4-carbothioamide: The chlorine atom may impart different electronic properties compared to bromine, affecting its chemical behavior.
6-Bromo-2-methylquinoline-4-carbothioamide: The presence of a methyl group instead of a propyl group can influence the compound’s steric and electronic properties.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of quinoline derivatives.
Eigenschaften
CAS-Nummer |
62078-08-4 |
|---|---|
Molekularformel |
C13H13BrN2S |
Molekulargewicht |
309.23 g/mol |
IUPAC-Name |
6-bromo-2-propylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H13BrN2S/c1-2-3-9-7-11(13(15)17)10-6-8(14)4-5-12(10)16-9/h4-7H,2-3H2,1H3,(H2,15,17) |
InChI-Schlüssel |
DYTBLYQYXOUEPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)Br)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


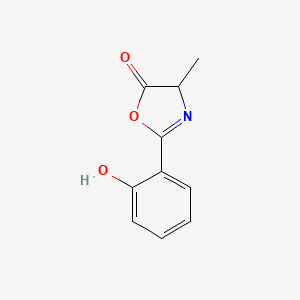
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
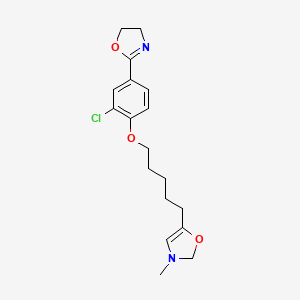
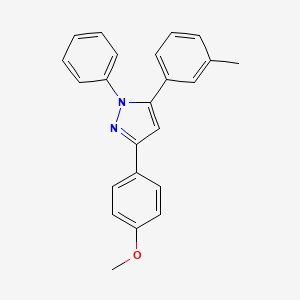
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)

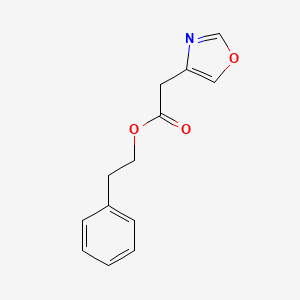
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
